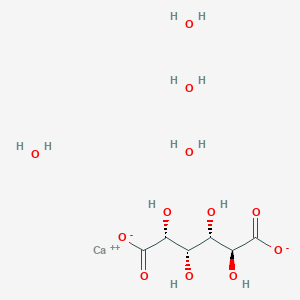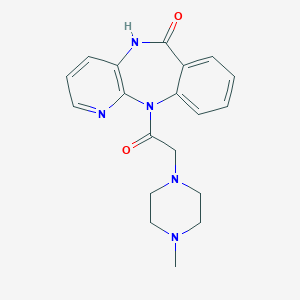![molecular formula C10H11N3 B046988 2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline CAS No. 114163-46-1](/img/structure/B46988.png)
2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- consists of a fused ring system combining imidazole and quinoxaline moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- typically involves the reduction of N-(2,6-dinitrophenyl)-α-amino acids to form 5-amino-1,2,3,4-tetrahydroquinoxaline-2-ones. These intermediates are then heated with carboxylic acids to induce ring-closure reactions, resulting in the formation of 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide and selenium dioxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is used for catalytic hydrogenation.
Substitution: Base-mediated conditions are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinolines: These compounds have a quinoline moiety instead of a quinoxaline moiety.
Uniqueness
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
114163-46-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-7-12-9-4-2-3-8-10(9)13(7)6-5-11-8/h2-4,11H,5-6H2,1H3 |
InChI Key |
GRSYYPBLZLNCSF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Canonical SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-Methylidenespiro[1,3-dioxolane-2,4'-bicyclo[3.1.0]hex-2-ene]](/img/structure/B46911.png)


![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)








